molecular formula C9H12O4 B14658071 Diethyl penta-2,3-dienedioate CAS No. 52358-42-6

Diethyl penta-2,3-dienedioate

Katalognummer: B14658071
CAS-Nummer: 52358-42-6
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: NCAYVZMAXLUFBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl penta-2,3-dienedioate is an organic compound with the molecular formula C9H12O4 It is an ester derivative of penta-2,3-dienedioic acid, which contains an allene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl penta-2,3-dienedioate can be synthesized through the esterification of penta-2,3-dienedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to facilitate the formation of the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize yield and efficiency, with careful control of reaction conditions to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl penta-2,3-dienedioate undergoes various chemical reactions, including:

    Addition Reactions: The compound can participate in addition reactions with nucleophiles due to the presence of the allene structure.

    Substitution Reactions: It can undergo substitution reactions, particularly at the ester functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophiles: Reagents such as amines or thiols can add to the allene structure.

    Acids and Bases: Strong acids or bases can catalyze ester hydrolysis or transesterification reactions.

    Oxidizing Agents: Agents like potassium permanganate can oxidize the compound, while reducing agents like lithium aluminum hydride can reduce it.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl penta-2,3-dienedioate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl penta-2,3-dienedioate involves its reactivity due to the allene structure and ester functional groups. The allene structure allows for unique addition reactions, while the ester groups can undergo hydrolysis and transesterification. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl penta-2,3-dienedioate: Similar in structure but with methyl ester groups instead of ethyl.

    Penta-2,3-dienedioic acid: The parent acid of diethyl penta-2,3-dienedioate.

    Ethyl 2-methylbuta-2,3-dienoate: Another ester with a similar allene structure.

Uniqueness

This compound is unique due to its specific ester groups and the presence of the allene structure, which imparts distinct reactivity and potential for forming complex molecules. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic organic chemistry.

Eigenschaften

CAS-Nummer

52358-42-6

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h6-7H,3-4H2,1-2H3

InChI-Schlüssel

NCAYVZMAXLUFBD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C=CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.